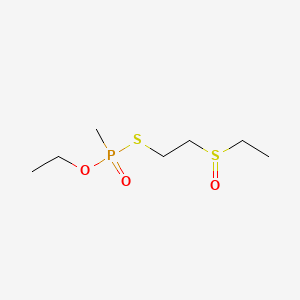
Phosphonothioic acid, methyl-, O-ethyl S-(2-(ethylsulfinyl)ethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonothioic acid, methyl-, O-ethyl S-(2-(ethylsulfinyl)ethyl) ester is an organophosphate compound. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique chemical structure, which includes a phosphonothioic acid core with methyl, O-ethyl, and S-(2-(ethylsulfinyl)ethyl) ester groups attached.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonothioic acid, methyl-, O-ethyl S-(2-(ethylsulfinyl)ethyl) ester typically involves the reaction of methyl phosphonothioic acid with ethyl alcohol and 2-(ethylsulfinyl)ethyl chloride. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as a base or an acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonothioic acid, methyl-, O-ethyl S-(2-(ethylsulfinyl)ethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the ester or thioester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phosphonothioic acid derivatives.
Applications De Recherche Scientifique
Phosphonothioic acid, methyl-, O-ethyl S-(2-(ethylsulfinyl)ethyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphate compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the synthesis of pesticides and other agrochemicals.
Mécanisme D'action
The mechanism of action of phosphonothioic acid, methyl-, O-ethyl S-(2-(ethylsulfinyl)ethyl) ester involves its interaction with molecular targets such as enzymes. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
Phosphonothioic acid, methyl-, O-ethyl S-(2-(ethylsulfinyl)ethyl) ester can be compared with other similar organophosphate compounds, such as:
- Phosphonothioic acid, methyl-, S-(2-(diethylamino)ethyl) O-ethyl ester
- O-Ethyl methylphosphonothioic acid
- Phosphonothioic acid, methyl-, S-(2-(bis(1-methylethyl)amino)ethyl) O-ethyl ester
These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical reactivity and applications. The unique combination of the ethylsulfinyl group in this compound distinguishes it from other related compounds, providing it with distinct chemical and biological properties.
Propriétés
Numéro CAS |
53151-68-1 |
|---|---|
Formule moléculaire |
C7H17O3PS2 |
Poids moléculaire |
244.3 g/mol |
Nom IUPAC |
1-[ethoxy(methyl)phosphoryl]sulfanyl-2-ethylsulfinylethane |
InChI |
InChI=1S/C7H17O3PS2/c1-4-10-11(3,8)12-6-7-13(9)5-2/h4-7H2,1-3H3 |
Clé InChI |
IYAYLAAEDVOKMD-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C)SCCS(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


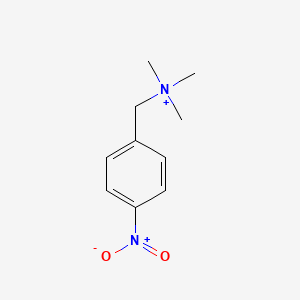
![(E)-1-(4-Fluorophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine](/img/structure/B14653482.png)
![(E,E)-N,N'-(Dodecane-1,12-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14653485.png)
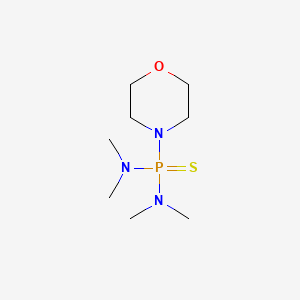
![ethyl 5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B14653508.png)
![1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene](/img/structure/B14653512.png)

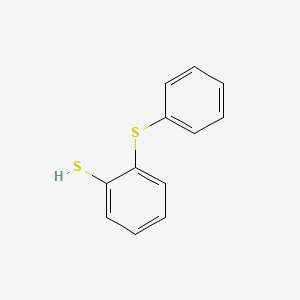
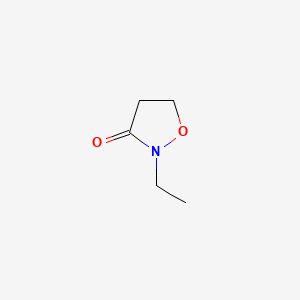
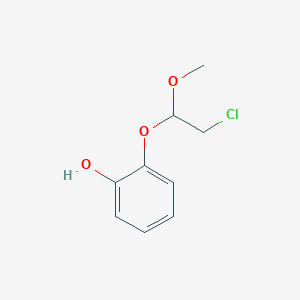
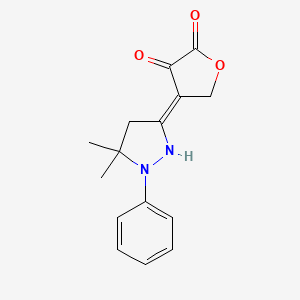
![1-Methyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene](/img/structure/B14653551.png)
![1,4,5,6-Tetrahydro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14653552.png)

